molecular formula C11H10N2 B12936851 (Naphthalen-2-ylmethylene)hydrazine

(Naphthalen-2-ylmethylene)hydrazine

Cat. No.: B12936851
M. Wt: 170.21 g/mol
InChI Key: UTLOXTWYBAOMTF-MDWZMJQESA-N
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Description

(Naphthalen-2-ylmethylene)hydrazine is an organic compound characterized by the presence of a hydrazone functional group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Naphthalen-2-ylmethylene)hydrazine typically involves the condensation reaction between naphthalene-2-carbaldehyde and hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

Naphthalene-2-carbaldehyde+HydrazineThis compound+Water\text{Naphthalene-2-carbaldehyde} + \text{Hydrazine} \rightarrow \text{this compound} + \text{Water} Naphthalene-2-carbaldehyde+Hydrazine→this compound+Water

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (Naphthalen-2-ylmethylene)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed.

Major Products Formed:

  • Oxidation can yield naphthyl ketones or aldehydes.
  • Reduction can produce hydrazine derivatives.
  • Substitution reactions can result in various substituted naphthalene derivatives.

Mechanism of Action

The mechanism of action of (Naphthalen-2-ylmethylene)hydrazine largely depends on its specific application. In biological systems, the compound may exert its effects through interactions with cellular proteins and enzymes. For example, it can induce cell cycle arrest and apoptosis in cancer cells by modulating key signaling pathways . The hydrazone group can also participate in redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

    (Naphthalen-1-ylmethylene)hydrazine: Similar structure but with the hydrazone group attached to the 1-position of the naphthalene ring.

    (Phenylmethylene)hydrazine: A simpler analog with a phenyl group instead of a naphthalene ring.

    (Quinolin-2-ylmethylene)hydrazine: Contains a quinoline ring, offering different electronic and steric properties.

Uniqueness: (Naphthalen-2-ylmethylene)hydrazine is unique due to its specific structural arrangement, which imparts distinct reactivity and biological activity.

Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

(E)-naphthalen-2-ylmethylidenehydrazine

InChI

InChI=1S/C11H10N2/c12-13-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8H,12H2/b13-8+

InChI Key

UTLOXTWYBAOMTF-MDWZMJQESA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N/N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NN

Origin of Product

United States

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